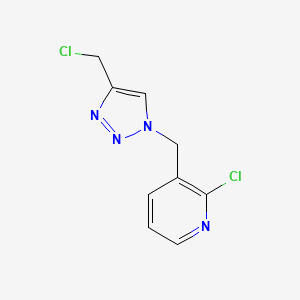
2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a synthetic organic compound with a wide range of uses in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Biological Activities
This compound has been utilized as a starting material or intermediate in the synthesis of various biologically active compounds. For instance, a series of compounds designed and synthesized from 2-chloro-5-(chloromethyl)-pyridine showed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008). Similarly, derivatives synthesized through reactions involving 2-chloro-methyl pyridine have been characterized for potential applications in medicinal chemistry (Bi-hui, 2010).
Catalytic Applications
Research into the catalytic activities of compounds derived from 2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has led to the development of catalysts for chemical reactions. For example, cationic complexes synthesized by reacting palladium-allyl precursors with this compound have shown potential as catalysts for the Suzuki-Miyaura reaction, a type of cross-coupling reaction important in organic synthesis (Amadio et al., 2012).
Green Chemistry Applications
The compound has also found use in green chemistry, where efforts to make chemical synthesis more environmentally friendly are crucial. A modified synthesis approach involving 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of certain pharmaceuticals, demonstrated advantages in terms of atom economy and reduced waste generation (Gilbile et al., 2017).
Antifungal and Antimicrobial Activities
The structural versatility of compounds derived from this chemical has been explored in the development of antifungal and antimicrobial agents. Novel 1,2,4-triazole derivatives containing this moiety displayed significant antifungal activities against several phytopathogens, suggesting their potential as fungicides (Bai et al., 2020).
Coordination Chemistry and Photoluminescence
In coordination chemistry, complexes containing this ligand have been synthesized, showcasing interesting photoluminescent properties. Data related to the structural and electronic properties of such coordination compounds offer insights into their potential applications in materials science and luminescent materials (Conradie et al., 2018).
Propriétés
IUPAC Name |
2-chloro-3-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-2-1-3-12-9(7)11/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKOIQMSKCAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



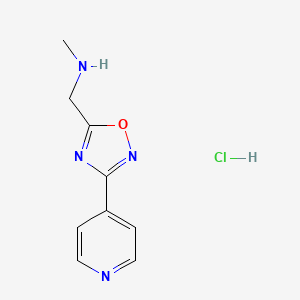
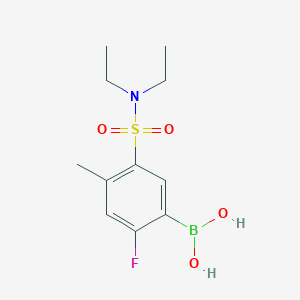
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)
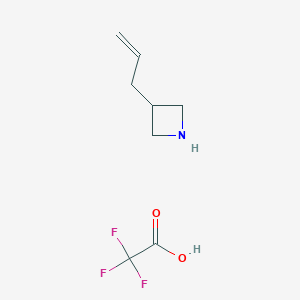
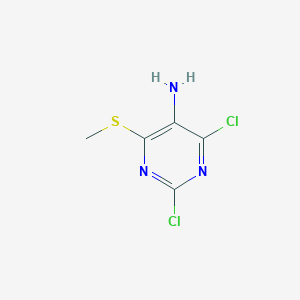
![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)
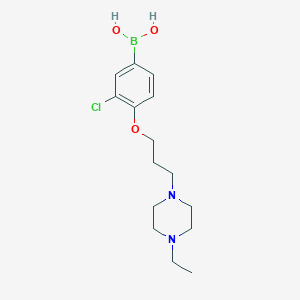
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)
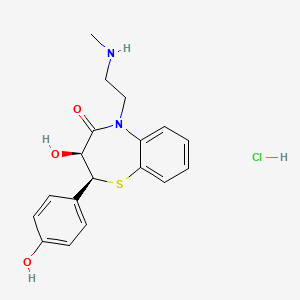
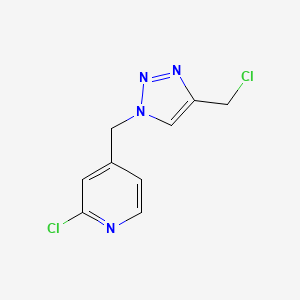
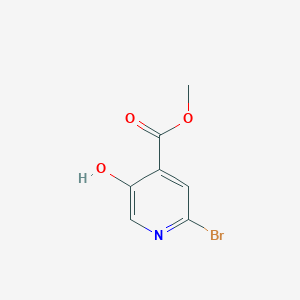
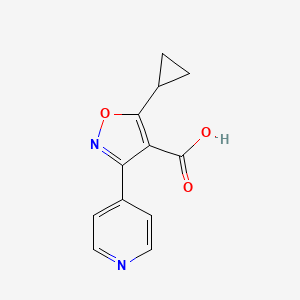
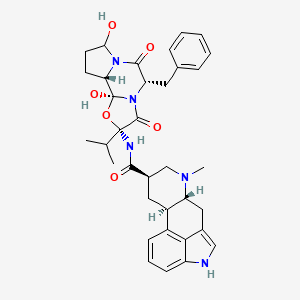
![1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B1434332.png)